N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide
描述
BAY 43-9006 was first synthesized by Bayer AG in 2001 as a potential inhibitor of Raf kinase and was later found to have a broad spectrum of activity against multiple kinases involved in cancer cell proliferation, survival, and angiogenesis. This compound has since been extensively studied in preclinical and clinical settings, and its potential as an anti-cancer agent has been widely recognized.
作用机制
BAY 43-9006 acts as a multitargeted kinase inhibitor, targeting multiple kinases involved in cancer cell proliferation, survival, and angiogenesis. It inhibits the activity of Raf kinase, which is involved in the MAPK/ERK signaling pathway, leading to the inhibition of cancer cell proliferation. It also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of multiple kinases involved in cancer cell proliferation, survival, and angiogenesis, leading to the inhibition of tumor growth and metastasis. It also induces apoptosis, or programmed cell death, in cancer cells, leading to the elimination of cancer cells from the body.
实验室实验的优点和局限性
BAY 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. It has also been extensively studied in preclinical and clinical settings, providing a wealth of information on its potential as an anti-cancer agent. However, BAY 43-9006 also has some limitations for lab experiments. It is a potent inhibitor of multiple kinases, making it difficult to determine the specific mechanisms of action in cancer cells. It also has some off-target effects, leading to potential toxicity in normal cells.
未来方向
There are several future directions for the research and development of BAY 43-9006. One potential direction is the development of combination therapies using BAY 43-9006 and other anti-cancer agents to improve its efficacy and reduce potential toxicity. Another direction is the development of more selective kinase inhibitors that target specific kinases involved in cancer cell proliferation, survival, and angiogenesis. Additionally, further research is needed to determine the optimal dosage and treatment regimens for BAY 43-9006 in different types of cancer.
科学研究应用
BAY 43-9006 has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer agent. It has been shown to inhibit multiple kinases involved in cancer cell proliferation, survival, and angiogenesis, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). This compound has been tested in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma, and has shown promising results in both preclinical and clinical studies.
属性
IUPAC Name |
N-(4-butylphenyl)-3-(methanesulfonamido)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-4-6-14-9-11-16(12-10-14)19-18(21)15-7-5-8-17(13-15)20-24(2,22)23/h5,7-13,20H,3-4,6H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQSWCHCMOWXSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。